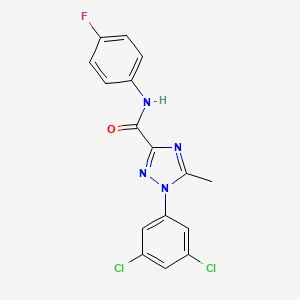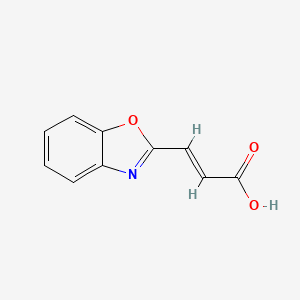![molecular formula C20H21N5O4 B2522096 Methyl 2-[4,7-dimethyl-1,3-dioxo-6-(2-phenylethyl)purino[7,8-a]imidazol-2-yl]acetate CAS No. 896594-27-7](/img/structure/B2522096.png)
Methyl 2-[4,7-dimethyl-1,3-dioxo-6-(2-phenylethyl)purino[7,8-a]imidazol-2-yl]acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "Methyl 2-[4,7-dimethyl-1,3-dioxo-6-(2-phenylethyl)purino[7,8-a]imidazol-2-yl]acetate" is a chemically synthesized molecule that belongs to the class of purine derivatives. Purines are a group of heterocyclic aromatic organic compounds, which include several biologically significant molecules such as adenine and guanine. The compound appears to be a synthetic derivative designed for potential applications in chemical research or pharmaceutical development.
Synthesis Analysis
The synthesis of purine derivatives can be achieved through various methods. One such approach is detailed in the first paper, where a catalyst-free one-step synthesis is described for producing 2-(purin-6-yl)acetoacetic acid ethyl esters, (purin-6-yl)acetates, and 6-methylpurines. This method involves S(N)Ar-based reactions of 6-halopurines with ethyl acetoacetate and does not require metal catalysts or ligands . Although the specific compound is not mentioned, the described methodology could potentially be adapted for its synthesis, considering the structural similarities.
Molecular Structure Analysis
The molecular structure of the compound includes a purine base that is fused with an imidazole ring, a common feature in many biologically active molecules. The presence of a 1,3-dioxo moiety and a phenylethyl group suggests that the compound could exhibit unique chemical behavior due to the potential for varied electronic interactions within the molecule. The exact structure would need to be analyzed using techniques such as NMR, IR, or X-ray crystallography to determine the precise arrangement of atoms and any conformational isomers.
Chemical Reactions Analysis
The reactivity of the compound would likely be influenced by the functional groups attached to the purine base. The ester group could be susceptible to hydrolysis under basic or acidic conditions, while the methyl groups may be involved in reactions typical of alkyl substituents. The phenylethyl group could engage in electrophilic aromatic substitution reactions, depending on the reaction conditions. The synthesis paper does not provide specific reactions for this compound, but the general reactivity patterns of purine derivatives could be extrapolated.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be determined by its molecular structure. The presence of both polar and nonpolar groups within the molecule suggests it could have moderate solubility in a range of solvents. The melting point, boiling point, and stability would depend on the intermolecular forces present in the solid and liquid states. The compound's reactivity, as mentioned earlier, would be influenced by the functional groups present, which could also affect its acidity, basicity, and nucleophilicity. The papers provided do not detail the physical and chemical properties of this specific compound, but general trends in purine chemistry could be applied .
科学的研究の応用
Modification and Reactivity in Biological Systems
Methylglyoxal (MG), a highly reactive alpha-oxoaldehyde, undergoes various enzymatic and nonenzymatic reactions leading to the formation of advanced glycation end-products (AGEs) such as MG-H1, MG-H2, MG-H3, and others. These compounds are associated with diabetes complications and neurodegenerative diseases. MG's presence in food and beverages and its role in biological systems, including its potential anticancer activity, highlight its significance in scientific research (Nemet, Varga-Defterdarović, & Turk, 2006).
Synthesis and Chemical Properties
Research into the synthesis and properties of mesoionic purinone analogs has led to the discovery of compounds that predominantly exist in the C3-H tautomeric form and undergo hydrolytic ring-opening reactions. These findings contribute to the understanding of the chemical behavior of related compounds, including Methyl 2-[4,7-dimethyl-1,3-dioxo-6-(2-phenylethyl)purino[7,8-a]imidazol-2-yl]acetate (Coburn & Taylor, 1982).
Potential in Drug Development
Studies on imidazole derivatives reveal their reactivity and potential therapeutic applications. For instance, the examination of newly synthesized imidazole derivatives has shed light on their spectroscopic properties and reactivity, contributing to drug discovery and development efforts (Hossain et al., 2018).
Catalytic Applications
Imidazol-2-ylidenes, belonging to the family of N-heterocyclic carbenes, have demonstrated efficiency as catalysts in transesterification between esters and alcohols. This catalytic activity is crucial for various chemical synthesis processes, including those related to pharmaceutical manufacturing (Grasa, Kissling, & Nolan, 2002).
DNA Interaction and Damage Repair
Research has also focused on the interaction of this compound related compounds with DNA. For example, a DNA glycosylase from Escherichia coli has been found to actively remove 7-methylguanine residues with opened imidazole rings from DNA, suggesting a mechanism for repairing alkylated DNA and potentially reducing mutagenesis (Chetsanga & Lindahl, 1979).
作用機序
Target of action
Indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound might also interact with various cellular targets.
Mode of action
Indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This suggests that the compound might interact with its targets in a way that modulates these biological activities.
Biochemical pathways
Given the wide range of biological activities of indole derivatives , it is likely that this compound affects multiple biochemical pathways.
Result of action
Given the biological activities of indole derivatives , it is likely that this compound has a broad range of effects at the molecular and cellular levels.
特性
IUPAC Name |
methyl 2-[4,7-dimethyl-1,3-dioxo-6-(2-phenylethyl)purino[7,8-a]imidazol-2-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O4/c1-13-11-24-16-17(22(2)20(28)25(18(16)27)12-15(26)29-3)21-19(24)23(13)10-9-14-7-5-4-6-8-14/h4-8,11H,9-10,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABPMLMXDECLGHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1CCC4=CC=CC=C4)N(C(=O)N(C3=O)CC(=O)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 4-((4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)carbamoyl)benzoate](/img/structure/B2522013.png)


![5-chloro-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)thiophene-2-carboxamide](/img/structure/B2522017.png)
![2-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-(trifluoromethyl)phenyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2522019.png)
![[(6-Chloropyridazin-3-yl)methyl][2,2-dimethyl-3-(morpholin-4-yl)propyl]methylamine](/img/structure/B2522022.png)
![N-(4-fluorobenzyl)-1-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperidine-4-carboxamide](/img/structure/B2522023.png)
![[2-Methyl-1-[(4-morpholin-4-ylthian-4-yl)methylamino]-1-oxopropan-2-yl] acetate](/img/structure/B2522024.png)
![2-[1-[(2,5-dimethylphenyl)methyl]indol-3-yl]sulfanyl-N-(4-ethylphenyl)acetamide](/img/structure/B2522025.png)
![2-(3,4-Dimethoxyphenyl)-N-[[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl]acetamide](/img/structure/B2522029.png)
![2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(2-(thiophen-3-yl)benzyl)acetamide](/img/structure/B2522030.png)

![3-(4-tert-butylbenzyl)-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2522034.png)
